molecular formula C13H12O3 B3022742 2-(2-methoxynaphthalen-1-yl)acetic Acid CAS No. 10441-48-2

2-(2-methoxynaphthalen-1-yl)acetic Acid

Cat. No.: B3022742
CAS No.: 10441-48-2
M. Wt: 216.23 g/mol
InChI Key: LENIVOVJFPDRLS-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, featuring a methoxy group at the 2-position and an acetic acid moiety at the 1-position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 2-(2-methoxynaphthalen-1-yl)acetic Acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P280, P305, P313, P337, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxynaphthalen-1-yl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and the acetic acid moiety plays a crucial role in determining its properties and applications .

Properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIVOVJFPDRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394626
Record name 1-Naphthaleneacetic acid, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10441-48-2
Record name 1-Naphthaleneacetic acid, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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